5-Chloro-1,10-phenanthroline

Catalog No.
S1539882
CAS No.
4199-89-7
M.F
C12H7ClN2
M. Wt
214.65 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1,10-phenanthroline

CAS Number

4199-89-7

Product Name

5-Chloro-1,10-phenanthroline

IUPAC Name

5-chloro-1,10-phenanthroline

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

InChI

InChI=1S/C12H7ClN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H

InChI Key

XDUUQOQFSWSZSM-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Cl

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Cl

Synthesis and characterization:

5-Chloro-1,10-phenanthroline is a heterocyclic aromatic compound with the chemical formula C₁₂H₇ClN₂. It is a derivative of phenanthroline, a bidentate chelating ligand commonly used in coordination chemistry. The synthesis of 5-chloro-1,10-phenanthroline involves various methods, including the Ullmann condensation and the Buchwald-Hartwig amination. [, ] The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. [, ]

Applications in coordination chemistry:

Due to its ability to form stable complexes with various metal ions, 5-chloro-1,10-phenanthroline finds applications in various areas of coordination chemistry. These include:

  • Metallointercalators: The compound can be used to design metallointercalators, which are molecules capable of inserting themselves between the DNA base pairs. These molecules have potential applications in the development of new anticancer drugs. []
  • Ionic liquid crystals: 5-Chloro-1,10-phenanthroline can be used as a precursor for the synthesis of ionic liquid crystals, which are a type of liquid crystal with unique properties like high ionic conductivity and thermal stability. []

Other potential applications:

Research suggests that 5-chloro-1,10-phenanthroline may have potential applications in other areas beyond coordination chemistry, such as:

  • Sensors: The compound's ability to interact with specific metal ions makes it a potential candidate for the development of selective and sensitive sensors.
  • Organic light-emitting diodes (OLEDs): The compound's luminescent properties are being explored for potential applications in OLEDs.

5-Chloro-1,10-phenanthroline is a heterocyclic compound characterized by a phenanthroline backbone with a chlorine atom substituted at the 5-position. Its molecular formula is C₁₂H₇ClN₂, and it features two nitrogen atoms that contribute to its chelating properties. This compound is part of the larger family of 1,10-phenanthrolines, which are known for their ability to form complexes with various metal ions, making them valuable in both analytical chemistry and materials science.

The mechanism of action of 5-Chloro-1,10-phenanthroline primarily relies on its ability to form complexes with metal ions. These complexes can function in various ways depending on the application:

  • Catalysis: The metal complex can activate substrates or intermediates in a reaction, accelerating the process [].
  • Material science: The complex can influence the properties of materials, such as conductivity or luminescence, by altering the organization of molecules at the microscopic level.
  • Medicinal chemistry: The metal complex might interact with biomolecules like DNA or enzymes, potentially leading to therapeutic effects. The specific mechanism depends on the complex design and the targeted biomolecule.
  • Toxicity data for 5-Chloro-1,10-phenanthroline is limited. However, as with most organic compounds, it's advisable to handle it with care following general laboratory safety practices. Wear gloves, eye protection, and a lab coat when working with this compound.
  • Flammability: Information on flammability is not available in public scientific resources. It's recommended to consult the safety data sheet (SDS) for specific handling procedures.
  • Reactivity: Strong oxidizing agents should be avoided to prevent potential decomposition.

  • Dechlorination: The compound can undergo methoxydechlorination in a solvent mixture of dimethyl sulfoxide and methanol at elevated temperatures (approximately 60 °C), yielding derivatives that may have different properties and reactivities .
  • Cross-Coupling Reactions: It can react with other compounds such as 4-hydroxyphthalonitrile in the presence of potassium carbonate under nitrogen atmosphere in dry dimethylformamide, leading to the formation of new chemical entities .
  • Metal Complexation: This compound readily forms complexes with transition metals, which is crucial for applications in sensing and catalysis.

5-Chloro-1,10-phenanthroline exhibits notable biological activity, particularly in its role as a fluorescent sensor for detecting metal ions such as iron(II). Its derivatives have been developed into turn-off fluorescence sensors that allow for sensitive quantification of these ions in various environments . The ability to selectively bind metal ions makes it useful in biological assays and environmental monitoring.

Several methods exist for synthesizing 5-chloro-1,10-phenanthroline:

  • Chlorination of 1,10-Phenanthroline: The most straightforward method involves chlorinating 1,10-phenanthroline using chlorine gas or chlorinating agents under controlled conditions.
  • Cross-Coupling Reactions: As mentioned earlier, cross-coupling reactions with suitable precursors can yield this compound efficiently .
  • Solvent-Assisted Reactions: Utilizing solvents such as dimethylformamide or dimethyl sulfoxide can facilitate the reaction conditions necessary for synthesis.

5-Chloro-1,10-phenanthroline has diverse applications:

  • Analytical Chemistry: It is widely used as a ligand in coordination chemistry and as a reagent for detecting metal ions.
  • Fluorescent Sensors: Its derivatives serve as turn-off fluorescence sensors for the selective detection of metal ions like iron(II), which has implications in environmental monitoring and biological studies .
  • Material Science: The compound is utilized in the development of luminescent materials and metal complexes due to its unique photophysical properties.

Research has focused on the interaction of 5-chloro-1,10-phenanthroline with various metal ions. Studies indicate that it can selectively bind to certain cations, leading to changes in fluorescence properties that are measurable. This characteristic makes it an effective tool for monitoring metal ion concentrations in biological and environmental samples .

Several compounds share structural similarities with 5-chloro-1,10-phenanthroline. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
1,10-PhenanthrolineNo chlorine substitutionMore versatile ligand without halogen
5-Bromo-1,10-phenanthrolineBromine substitution at the same positionDifferent reactivity due to bromine
2,9-Dimethyl-1,10-phenanthrolineMethyl groups at positions 2 and 9Enhanced solubility and different binding characteristics
4-Chloro-1,10-phenanthrolineChlorine substitution at position 4Varying selectivity towards metal ions compared to position 5

The presence of chlorine at the 5-position enhances the compound's ability to interact with specific metal ions while influencing its photophysical properties differently than its analogs.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4199-89-7

Wikipedia

1,10-Phenanthroline, 5-chloro-

General Manufacturing Information

1,10-Phenanthroline, 5-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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